4-(2,2-dimethylpropoxy)benzaldehyde
Overview
Description
4-(2,2-dimethylpropoxy)benzaldehyde is an organic compound with the molecular formula C12H16O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a neopentyloxy group at the para position
Mechanism of Action
Target of action
Benzaldehyde has been found to exhibit antimicrobial activity, suggesting that it may interact with targets in various microorganisms . .
Mode of action
It’s suggested that benzaldehyde may disrupt cellular antioxidation systems in fungi .
Biochemical pathways
Benzaldehyde is involved in several biochemical pathways. For example, it’s a product of the oxidation of toluene .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzaldehyde is limited. One study suggests that benzaldehyde can promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of lipid bilayer, enhancing membrane permeability .
Result of action
Benzaldehyde has been found to exhibit antimicrobial activity, suggesting that it may inhibit the growth of certain microorganisms .
Action environment
The activity of benzaldehyde may be influenced by various environmental factors. For example, its volatility could affect its distribution in the environment .
Biochemical Analysis
Biochemical Properties
Despite extensive search, there is limited information available on the specific biochemical properties of 4-(Neopentyloxy)benzaldehyde
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 4-(Neopentyloxy)benzaldehyde in laboratory settings
Dosage Effects in Animal Models
The effects of 4-(Neopentyloxy)benzaldehyde at different dosages in animal models have not been reported
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-dimethylpropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzaldehyde+Neopentyl Bromide→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-dimethylpropoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The neopentyloxy group can participate in nucleophilic substitution reactions, where the neopentyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Neopentyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 4-(Neopentyloxy)benzoic acid.
Reduction: 4-(Neopentyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2-dimethylpropoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, with a simpler structure and different reactivity profile.
4-Hydroxybenzaldehyde: A precursor in the synthesis of 4-(2,2-dimethylpropoxy)benzaldehyde, with hydroxyl functionality.
4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a neopentyloxy group.
Uniqueness: this compound is unique due to the presence of the bulky neopentyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
4-(2,2-dimethylpropoxy)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)9-14-11-6-4-10(8-13)5-7-11/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSDOZWCBWRXEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210694-04-5 | |
Record name | 4-(2,2-dimethylpropoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.